N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1235389-51-1
VCID: VC6022880
InChI: InChI=1S/C16H14N2O2S/c19-16(15-5-3-8-20-15)18(10-13-6-9-21-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2
SMILES: C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CO3
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.36

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide

CAS No.: 1235389-51-1

Cat. No.: VC6022880

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide - 1235389-51-1

Specification

CAS No. 1235389-51-1
Molecular Formula C16H14N2O2S
Molecular Weight 298.36
IUPAC Name N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
Standard InChI InChI=1S/C16H14N2O2S/c19-16(15-5-3-8-20-15)18(10-13-6-9-21-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2
Standard InChI Key BZMCTHWDDJAEBG-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CO3

Introduction

Structural Characteristics and Molecular Identity

Core Structural Features

N-(Pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide integrates three heterocyclic systems: a pyridine ring, a thiophene ring, and a furan ring, interconnected through a carboxamide functional group. The pyridine moiety (C₅H₅N) contributes basicity and hydrogen-bonding capacity, while the thiophene (C₄H₄S) and furan (C₄H₄O) rings introduce electron-rich regions conducive to π-π stacking and electrophilic interactions. The carboxamide bridge (-CONH-) enhances molecular rigidity and facilitates hydrogen bonding with biological targets, a feature critical for pharmacological activity.

Table 1: Molecular Properties of N-(Pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide

PropertyData
Molecular FormulaC₁₆H₁₄N₂O₂S
Molecular Weight298.36 g/mol
IUPAC NameN-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
SMILESC1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CO3
InChIKeyBZMCTHWDDJAEBG-UHFFFAOYSA-N

The compound’s three-dimensional conformation, as inferred from its InChIKey and SMILES notation, reveals a planar arrangement of the pyridine and thiophene rings, with the furan ring adopting a slightly skewed orientation relative to the carboxamide plane. This spatial configuration may influence binding affinities in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically proceeds via a multi-step sequence:

  • Furan-2-carboxylic Acid Activation: Conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amide Coupling: Reaction with N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine in the presence of a base (e.g., triethylamine) to form the carboxamide bond.

  • Purification: Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the pure product.

Industrial-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation.

Reactivity and Stability

The compound’s reactivity is dominated by its heterocyclic components:

  • Pyridine: Susceptible to electrophilic substitution at the para position due to electron-withdrawing effects of the nitrogen atom.

  • Thiophene: Participates in electrophilic substitution (e.g., sulfonation, nitration) at the 2- and 5-positions.

  • Furan: Prone to Diels-Alder reactions and oxidative degradation under strong acidic conditions.

The carboxamide group is hydrolytically stable under physiological conditions but may undergo enzymatic cleavage in vivo, a property exploitable in prodrug design.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary in vitro studies suggest that the compound induces apoptosis in cancer cell lines by modulating Bcl-2 family proteins and caspase-3 activation. The thiophene moiety may intercalate into DNA, while the pyridine group chelates metal ions essential for tumor cell proliferation.

Table 2: Hypothesized Biological Targets and Effects

TargetProposed Effect
Bacterial Topoisomerase IVInhibition of DNA replication
Caspase-3Activation of apoptotic pathways
EGFR KinaseCompetitive ATP binding inhibition

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound’s pharmacophore model aligns with criteria for central nervous system (CNS) drugs, including moderate lipophilicity (LogP ≈ 2.5) and molecular weight < 300 Da. Derivatives are being explored as:

  • Antipsychotics: Targeting dopamine D₂ receptors.

  • Anticonvulsants: Modulating GABAergic neurotransmission.

Advanced Material Design

In materials science, the conjugated π-system of the heterocycles enables applications in:

  • Organic Photovoltaics (OPVs): As electron-donating materials in bulk heterojunction solar cells.

  • Conductive Polymers: Dopants for enhancing electrical conductivity in polyaniline-based composites.

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